molecular formula C16H14ClFN4O2 B3014782 7-Chloro-6-fluoro-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 2252403-82-8

7-Chloro-6-fluoro-1-(2-isopropyl-4-methyl-3-pyridyl)pyrido[2,3-d]pyrimidine-2,4-dione

Numéro de catalogue: B3014782
Numéro CAS: 2252403-82-8
Poids moléculaire: 348.76 g/mol
Clé InChI: OXJTVPMAMRSGNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS: 113237-20-0) is a heterocyclic compound featuring a fused pyrido-pyrimidine scaffold substituted with chlorine, fluorine, and a 2-isopropyl-4-methylpyridin-3-yl group. Its synthesis likely follows pathways analogous to related pyrido-pyrimidine derivatives, such as chlorination of thioxopyrimidine precursors using POCl3 or substitution reactions with amines or hydrazines .

Propriétés

IUPAC Name

7-chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN4O2/c1-7(2)11-12(8(3)4-5-19-11)22-14-9(15(23)21-16(22)24)6-10(18)13(17)20-14/h4-7H,1-3H3,(H,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJTVPMAMRSGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=O)NC2=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2252403-82-8
Record name 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the condensation of a pyridine derivative with a pyrimidine precursor under controlled conditions. For example, a mixture of pyrimidine and isopropyl-4-methylpyridine can be refluxed in p-xylene for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrido[2,3-d]pyrimidines.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that compounds similar to 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine derivatives possess significant anticancer properties. These compounds can inhibit specific kinases involved in tumor growth and proliferation. For instance, studies have shown that pyrido[2,3-d]pyrimidines can target the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit certain enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases. The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells. A case study demonstrated that derivatives with similar structures effectively reduced cell viability in cancer cell lines by inducing apoptosis through the mitochondrial pathway.

Antimicrobial Properties

There is emerging evidence suggesting that pyrido-pyrimidine derivatives exhibit antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Neuroprotective Effects

Preliminary studies indicate that certain derivatives may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease or Parkinson's disease. The neuroprotective mechanisms may involve antioxidant activities and modulation of neuroinflammatory responses.

Development of Novel Therapeutics

The unique structure of 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine derivatives makes them suitable candidates for the development of new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer efficacy of pyrido[2,3-d]pyrimidine derivatives against human breast cancer cell lines (MCF7). The results indicated a dose-dependent decrease in cell viability with IC50 values significantly lower than those of standard chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, a series of pyrido-pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics.

Case Study 3: Neuroprotection

Research exploring the neuroprotective effects of related compounds showed promising results in reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. The findings suggest potential therapeutic applications for neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of cancer cell proliferation or antimicrobial activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis based on structural analogs and their reported properties (Table 1):

Table 1: Key Structural Analogs and Their Features

Compound Name CAS Number Similarity Score Key Structural Differences Potential Implications
8-Fluoroquinazoline-2,4(1H,3H)-dione 959236-96-5 0.66 Replaces pyrido ring with quinazoline; lacks chloro and pyridinyl substituents Reduced steric bulk may alter target binding
7-Fluoroquinazoline-2,4(1H,3H)-dione 76088-98-7 0.63 Fluorine at position 7 instead of 6; simplified core structure Positional isomerism may affect metabolic stability
6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione 135481-57-1 0.53 Pyrido[4,3-d] vs. [2,3-d] ring fusion; benzyl substituent Altered ring fusion may influence solubility
3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-6-(methylamino)pyrimidine-2,4(1H,3H)-dione 871700-22-0 0.76 Cyclopropyl and iodophenyl groups; lacks fused pyrido ring Enhanced lipophilicity from iodine may improve membrane permeability

Critical Analysis of Structural Influences on Properties

The 2-isopropyl-4-methylpyridin-3-yl substituent introduces steric bulk and lipophilicity, distinguishing it from simpler analogs such as 8-fluoroquinazoline-2,4-dione (CAS: 959236-96-5) .

Ring Fusion Differences :

  • Pyrido[2,3-d]pyrimidine systems (as in the target compound) exhibit distinct electronic properties compared to pyrido[4,3-d]pyrimidine derivatives (e.g., CAS: 135481-57-1). The [2,3-d] fusion may confer better planarity, influencing π-π stacking interactions in biological targets .

Synthetic Accessibility: The compound’s synthesis likely mirrors methods for chloropyrido[4,3-d]pyrimidines, such as POCl3-mediated chlorination of thioxopyrimidine precursors followed by nucleophilic substitutions . However, the fluorine incorporation may require specialized fluorinating agents, adding complexity compared to non-fluorinated analogs.

Activité Biologique

7-Chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with potential pharmaceutical applications. Its unique structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H14ClFN4O2
  • Molecular Weight : 348.76 g/mol
  • CAS Number : 2252403-82-8
  • IUPAC Name : 7-chloro-6-fluoro-1-(2-isopropyl-4-methylpyridin-3-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Biological Activity Overview

Recent studies have explored the biological activity of this compound, particularly its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that derivatives of pyrido[2,3-d]pyrimidine compounds exhibit significant antibacterial activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. One study reported MIC values as low as 6.25 mg/mL for certain derivatives against multidrug-resistant strains .

Anticancer Properties

The compound's structure suggests potential as an anticancer agent. Preliminary investigations have indicated:

  • Inhibition of Cancer Cell Proliferation : Certain analogs have demonstrated the ability to inhibit the proliferation of cancer cell lines by targeting specific signaling pathways involved in tumor growth .
  • Mechanism of Action : The proposed mechanism involves interference with kinase signaling pathways critical for cancer cell survival and proliferation.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antibacterial activity with MIC values ranging from 6.25 to 12.5 mg/mL against resistant strains .
Study BFound that derivatives of pyrido[2,3-d]pyrimidine compounds inhibited growth in various cancer cell lines, with IC50 values indicating potent activity .
Study CInvestigated the structure-activity relationship (SAR) of similar compounds, identifying key functional groups necessary for bioactivity .

Structure-Activity Relationship (SAR)

The biological efficacy of 7-chloro-6-fluoro derivatives is influenced by modifications in their chemical structure. Key observations include:

  • Halogen Substitution : The presence of chlorine and fluorine atoms enhances lipophilicity and may improve membrane permeability.
  • Pyridine Ring Modifications : Variations in the pyridine moiety affect binding affinity to biological targets.
  • Isopropyl Group Influence : The isopropyl substituent appears to play a crucial role in enhancing biological activity through steric effects.

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including coupling of halogenated pyridine precursors with pyridopyrimidine-dione scaffolds. Key steps:

  • Halogenation : Introduce Cl/F groups via nucleophilic substitution under reflux conditions with acetic anhydride or DMF as solvent (e.g., 100°C for 2 hours, as in ).
  • Core Assembly : Cyclize intermediates using acid catalysis (e.g., HCl in iPrOH, as in ).
  • Purification : Use silica gel chromatography (gradient elution with CHCl₃/MeOH) to isolate the target compound .

Basic: What analytical techniques are critical for characterizing structure and purity?

Methodological Answer:

  • NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., δ 2.29 ppm for methyl groups in ).
  • HPLC-MS : Assess purity (>95%) and molecular weight (e.g., [M+H]+ ion).
  • TLC : Monitor reaction progress (e.g., Rf 0.54 in CHCl₃/MeOH, ).
  • Elemental Analysis : Validate empirical formula (e.g., Anal. C, H, N, Cl, F in ) .

Advanced: How to optimize reaction yields when introducing halogen substituents?

Methodological Answer:

  • Design of Experiments (DOE) : Use fractional factorial designs to test variables (temperature, solvent, catalyst ratio) and identify optimal conditions ().
  • Catalyst Screening : Evaluate Pd-based catalysts for coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Validate cell lines/pH conditions (e.g., DMSO concentration ≤0.1% in ).
  • Orthogonal Assays : Combine enzymatic inhibition with cellular uptake studies.
  • Purity Reassessment : Use HPLC to rule out degradation products .

Advanced: What computational methods aid in predicting reactivity or binding interactions?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT to model reaction pathways (e.g., ICReDD’s reaction path search in ).
  • Molecular Docking : Predict binding to target proteins (e.g., kinase inhibitors in ).
  • MD Simulations : Assess stability of ligand-receptor complexes .

Advanced: Strategies for selective functionalization of the scaffold?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., benzyl chlorides for alkylation in ).
  • Regioselective Catalysis : Use Cu(I) for C-H activation at specific positions.
  • Controlled Alkylation : React with chloroacetamides in DMF/K₂CO₃ () .

Basic: How to handle solubility challenges in in vitro assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤0.1%) or cyclodextrins.
  • pH Adjustment : Prepare stock solutions in buffered saline (pH 7.4).
  • Surfactants : Add Tween-20 to prevent aggregation .

Advanced: How to design derivatives for SAR studies?

Methodological Answer:

  • Combinatorial Libraries : Vary substituents at positions 2, 4, and 6 (e.g., ’s benzyl/naphthyl groups).
  • Bioisosteres : Replace Cl with CF₃ or Br for electronic effects.
  • High-Throughput Screening : Test 100+ analogs for IC₀₀ trends .

Basic: Key stability considerations under varying pH/temperature?

Methodological Answer:

  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
  • Light Sensitivity : Use amber vials to prevent photolysis.
  • Lyophilization : Enhance shelf-life by storing as a lyophilized powder .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • CETSA (Cellular Thermal Shift Assay) : Confirm thermal stabilization of target proteins.
  • siRNA Knockdown : Correlate compound activity with reduced target expression.
  • Biochemical Profiling : Combine with phosphoproteomics to map signaling pathways .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.